molecular formula C26H33NO2 B14037945 adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate CAS No. 2007915-95-7

adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B14037945
CAS No.: 2007915-95-7
M. Wt: 391.5 g/mol
InChI Key: IRHHGOJSBHKJPL-UHFFFAOYSA-N
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Description

Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Preparation Methods

The synthesis of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps. The key starting materials include adamantane, cyclohexylmethyl bromide, and indole-3-carboxylic acid. The synthetic route typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has been extensively studied for its applications in various scientific fields:

    Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic samples.

    Biology: It is studied for its interaction with cannabinoid receptors in the brain, providing insights into the mechanisms of action of synthetic cannabinoids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.

    Industry: The compound is used in the development of new synthetic cannabinoids with improved pharmacological profiles

Mechanism of Action

The mechanism of action of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the psychoactive effects observed. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids such as:

Properties

CAS No.

2007915-95-7

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

1-adamantyl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C26H33NO2/c28-25(29-26-13-19-10-20(14-26)12-21(11-19)15-26)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-9,17-21H,1-3,6-7,10-16H2

InChI Key

IRHHGOJSBHKJPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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